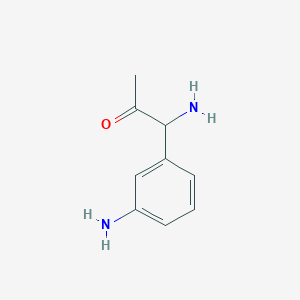
1-Amino-1-(3-aminophenyl)acetone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Amino-1-(3-aminophenyl)acetone is an organic compound characterized by the presence of both amino and ketone functional groups. It appears as a white to pale yellow crystalline solid and is soluble in organic solvents such as chloroform and ethanol
準備方法
The synthesis of 1-Amino-1-(3-aminophenyl)acetone can be achieved through several methods. One common approach involves the base-catalyzed Claisen-Schmidt condensation reaction. In this method, an ethanolic solution of p-bromo benzaldehyde and 3,4-dimethoxy acetophenone is stirred for 4-5 hours in the presence of 10% potassium hydroxide . This reaction yields the desired product with high efficiency. Industrial production methods may involve similar synthetic routes but optimized for large-scale production to ensure cost-effectiveness and high yield.
化学反応の分析
1-Amino-1-(3-aminophenyl)acetone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol, resulting in 1-amino-1-(3-aminophenyl)ethanol.
Substitution: The amino groups can participate in substitution reactions, such as acylation or alkylation, to form amides or secondary amines.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and acylating agents like acetic anhydride. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
1-Amino-1-(3-aminophenyl)acetone has several scientific research applications:
Chemistry: It serves as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: This compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Industry: It may be used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism by which 1-Amino-1-(3-aminophenyl)acetone exerts its effects involves interactions with various molecular targets. The amino groups can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the ketone group can participate in nucleophilic addition reactions, modifying the structure and function of target molecules. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.
類似化合物との比較
1-Amino-1-(3-aminophenyl)acetone can be compared with other similar compounds, such as:
1-Amino-1-(4-aminophenyl)acetone: Similar structure but with the amino group in the para position.
1-Amino-1-(2-aminophenyl)acetone: Similar structure but with the amino group in the ortho position.
1-Amino-1-(3-methoxyphenyl)acetone: Similar structure but with a methoxy group instead of an amino group.
The uniqueness of this compound lies in the specific positioning of the amino groups, which can influence its reactivity and interactions with other molecules. This positioning can lead to different chemical and biological properties compared to its analogs .
生物活性
1-Amino-1-(3-aminophenyl)acetone, also known as 3-amino-1-(1-amino-3-phenyl)propan-2-one, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including antimicrobial, anti-inflammatory, and anticancer activities, supported by case studies and research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features an amino group and a ketone functional group, which are crucial for its biological activity. The presence of the phenyl ring also contributes to its interaction with biological targets.
1. Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. In one study, derivatives of aminophenylacetone were found to possess broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) for certain derivatives was reported as low as 59.5 µg/ml against Bacillus subtilis and Vibrio cholerae .
Table 1: Antimicrobial Activity of Aminophenyl Derivatives
| Compound | MIC (µg/ml) | Target Bacteria |
|---|---|---|
| This compound | TBD | TBD |
| Derivative A | 59.5 | Bacillus subtilis |
| Derivative B | TBD | Vibrio cholerae |
3. Anticancer Activity
Recent investigations have highlighted the potential of aminophenyl compounds in cancer therapy. For instance, compounds targeting mutant KRAS proteins demonstrated significant binding affinities and induced apoptosis in cancer cells . The mechanism often involves the inhibition of protein interactions essential for tumor growth.
Table 2: Anticancer Activity of Related Compounds
| Compound | Binding Affinity (μM) | Cancer Type |
|---|---|---|
| This compound | TBD | TBD |
| Compound A | 116 | KRAS Mutant Cancers |
| Compound B | TBD | Various Solid Tumors |
Case Studies
Several case studies have explored the biological activity of aminophenyl derivatives:
- Case Study 1 : A study evaluated a series of aminophenyl derivatives for their ability to inhibit acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease. One compound showed an IC50 value of 0.091 ± 0.011 µM, indicating strong inhibitory activity .
- Case Study 2 : Another investigation into the structure-activity relationship (SAR) of aminophenyl compounds revealed that modifications at specific positions on the phenyl ring significantly enhanced their antimicrobial properties .
特性
分子式 |
C9H12N2O |
|---|---|
分子量 |
164.20 g/mol |
IUPAC名 |
1-amino-1-(3-aminophenyl)propan-2-one |
InChI |
InChI=1S/C9H12N2O/c1-6(12)9(11)7-3-2-4-8(10)5-7/h2-5,9H,10-11H2,1H3 |
InChIキー |
CYVBNARSACYXEJ-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C(C1=CC(=CC=C1)N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















